molecular formula C13H11F3N2OS B2386918 6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone CAS No. 551931-20-5

6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone

Cat. No.: B2386918
CAS No.: 551931-20-5
M. Wt: 300.3
InChI Key: SVXGBNMAMXEJNF-UHFFFAOYSA-N
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Description

6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with a 6-methyl group and a 4-(trifluoromethyl)benzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the 6-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the 4-(Trifluoromethyl)benzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the pyrimidinone core reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidinone core or the benzylsulfanyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The pyrimidinone core may interact with nucleic acids or other biomolecules, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-{[4-(trifluoromethyl)phenyl]sulfanyl}-4(3H)-pyrimidinone: Similar structure but with a phenyl group instead of a benzyl group.

    6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinolinone: Similar structure but with a quinolinone core instead of a pyrimidinone core.

Uniqueness

6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzylsulfanyl group provides opportunities for further functionalization and interaction with biological targets.

Properties

IUPAC Name

4-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-8-6-11(19)18-12(17-8)20-7-9-2-4-10(5-3-9)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXGBNMAMXEJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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